molecular formula C10H10ClN3S B13479579 3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol

3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol

Cat. No.: B13479579
M. Wt: 239.73 g/mol
InChI Key: VACQRIDOWJKGOB-UHFFFAOYSA-N
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Description

3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol is a heterocyclic compound that contains a triazole ring, a thiol group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol typically involves the reaction of 4-chlorophenylacetonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the triazole-thiol compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also interact with various biological targets, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-amine
  • 3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-methanol
  • 3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-carboxylic acid

Uniqueness

3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for the formation of disulfide bonds and interactions with metal ions, making this compound particularly useful in various applications .

Properties

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

IUPAC Name

5-[2-(4-chlorophenyl)ethyl]-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C10H10ClN3S/c11-8-4-1-7(2-5-8)3-6-9-12-10(15)14-13-9/h1-2,4-5H,3,6H2,(H2,12,13,14,15)

InChI Key

VACQRIDOWJKGOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=NC(=S)NN2)Cl

Origin of Product

United States

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